4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity documented in major chemical databases, with PubChem Compound Identifier 71756409 serving as its primary database reference. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting its structural components: the benzene ring bearing a bromine substituent at the fourth position, the carboximidamide functional group, and the N-(2-methoxyethyl) side chain, all present as the hydrochloride salt form. Alternative nomenclature includes 4-bromo-N'-(2-methoxyethyl)benzenecarboximidamide hydrochloride, demonstrating the flexibility in naming conventions for this compound class.
The molecular formula C₁₀H₁₄BrClN₂O accurately represents the elemental composition, incorporating the organic framework with both halogen atoms and the characteristic nitrogen-containing amidine group. The compound's registry encompasses several synonym designations, including YGC02977 and CS-0222050, which serve as alternative identifiers in commercial and research contexts. The parent compound, identified as PubChem Compound Identifier 63181486, represents the free base form without the hydrochloride salt, highlighting the relationship between different ionic forms of the same core structure.
Structural representation through various chemical notation systems provides comprehensive identification methods. The International Chemical Identifier string InChI=1S/C10H13BrN2O.ClH/c1-14-7-6-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H2,12,13);1H encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key MYRGAWYLRBSLSX-UHFFFAOYSA-N offers a compressed, unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation COCCN=C(C1=CC=C(C=C1)Br)N.Cl provides a linear representation suitable for computational processing and structural analysis.
Structural Significance of Substituted Benzamidine Derivatives
Substituted benzamidine derivatives represent a crucial class of compounds in medicinal chemistry, characterized by their ability to interact with serine proteases through specific structural features that enhance binding affinity and selectivity. The benzamidine core structure consists of a benzene ring connected to a carboximidamide group, which contains both an imine nitrogen and an amino group, creating a positively charged center that interacts electrostatically with negatively charged residues in enzyme active sites. This basic structural framework has been extensively modified through various substituents to optimize binding properties and achieve selective inhibition of target enzymes.
Research into para-substituted benzamidines has revealed significant structure-activity relationships that govern their interactions with serine proteases. Studies examining the binding of para-substituted benzamidinium derivatives to bovine pancreatic trypsin have demonstrated that electron-donating and electron-withdrawing substituents at the para position significantly influence binding potency, with more polar substituents generally exhibiting reduced inhibitory activity. This phenomenon results from differential solvation effects, where polar substituents are more stabilized in aqueous solution, reducing their effective binding affinity to the enzyme active site. The thermodynamic analysis of these interactions reveals that binding is characterized by favorable enthalpy and entropy changes at 25 degrees Celsius, with the process exhibiting enthalpy-entropy compensation due to the involvement of hydrophobic forces.
The incorporation of bromine substituents in benzamidine derivatives introduces specific electronic and steric effects that modulate enzyme interactions. Bromine, as a moderately electronegative halogen, influences the electronic distribution within the benzene ring while contributing significant steric bulk that can affect binding geometry. Electronic effects in para-substituted benzamidines involve the participation of π-electronic density at the central atom of the substituent, which influences the overall electron distribution and consequently affects binding affinity to target enzymes. The presence of additional functional groups, such as the methoxyethyl side chain in this compound, further modifies the compound's pharmacological properties by introducing additional sites for hydrogen bonding and hydrophobic interactions.
Comparative analysis of different halogen-substituted benzamidines provides insights into the relative effects of various substituents. The 4-bromobenzene-1-carboximidamide hydrochloride, a closely related compound with similar structural features but lacking the methoxyethyl side chain, demonstrates how structural modifications affect molecular properties and potential biological activities. Studies of multiple human serine proteases, including trypsin, thrombin, plasmin, and complement component C1s, have shown that substituted benzamidines exhibit differential selectivity profiles depending on their substituent patterns. These selectivity differences arise from variations in the enzyme active site architectures and the specific interactions that different substituents can form with surrounding amino acid residues.
Historical Context in Medicinal Chemistry and Enzyme Inhibition Studies
The development of benzamidine derivatives as enzyme inhibitors traces back to early investigations into serine protease inhibition, where benzamidine itself was identified as a reversible competitive inhibitor of trypsin and trypsin-like enzymes. This fundamental discovery established the benzamidine scaffold as a privileged structure in medicinal chemistry, leading to extensive structural modifications aimed at improving potency, selectivity, and pharmacological properties. The compound's utility extends beyond simple enzyme inhibition, as it has found widespread application as a ligand in protein crystallography to prevent protease degradation of proteins of interest during structural studies.
Historical research efforts have systematically explored the structure-activity relationships of benzamidine derivatives across multiple enzyme targets. Early studies in the 1970s established the quantitative structure-activity relationship approach for correlating physical-chemical properties of substituent groups with inhibitory activity against human serine proteases. These investigations revealed that different enzymes exhibit distinct interaction patterns with substituted benzamidines, with plasmin and complement component C1s showing similar sensitivity to electron donation and hydrophobicity effects, while thrombin interactions were primarily influenced by substituent hydrophobicity. Trypsin demonstrated more complex interactions dependent on molar refractivity and molecular weight parameters, highlighting the sophisticated nature of enzyme-inhibitor recognition.
The evolution of benzamidine-based drug development has encompassed diverse therapeutic areas, with notable success in anticoagulant therapy. The benzamidine moiety appears as a key structural element in pharmaceuticals such as dabigatran, demonstrating the translation of basic enzyme inhibition research into clinically useful medications. This progression illustrates how fundamental studies of simple benzamidine derivatives have informed the design of more complex therapeutic agents with improved pharmacological profiles.
Recent research has expanded the scope of benzamidine applications beyond traditional protease inhibition. Studies investigating benzamidine derivatives as inhibitors of Porphyromonas gingivalis virulence factors have revealed novel mechanisms of action involving interactions with heat-shock proteins in addition to their established protease inhibitory effects. These findings suggest that benzamidine compounds may exert biological effects through multiple molecular targets, with implications for their development as antimicrobial agents in periodontal disease treatment. The discovery that benzamidine derivatives can modulate bacterial growth independently of their protease inhibitory activity indicates additional therapeutic potential beyond their traditional applications.
Contemporary research continues to explore benzamidine derivatives for diverse applications, including investigations into protein aggregation disorders. Recent studies have demonstrated that benzamidine can effectively inhibit the fibrillation of human lysozyme, a process implicated in systemic hereditary amyloidosis. These findings reveal binding interactions at the enzyme active site, particularly involving aggregation-prone regions, and suggest potential therapeutic applications in amyloidosis treatment. The compound's demonstrated lack of cytotoxicity at therapeutically relevant concentrations further supports its potential for clinical development in novel therapeutic areas.
The structural diversity achievable through benzamidine modification has led to sophisticated inhibitor design strategies incorporating computational modeling and crystal structure analysis. Advanced approaches have yielded highly potent and selective inhibitors, such as pyridyl bis(oxy)dibenzimidamide derivatives targeting matriptase, with over 100-fold improvements in potency achieved through structure-based optimization. These developments demonstrate the continued relevance of the benzamidine scaffold in modern drug discovery and the potential for further therapeutic advances through rational design approaches.
Properties
IUPAC Name |
4-bromo-N'-(2-methoxyethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-14-7-6-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRGAWYLRBSLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-77-9 | |
| Record name | Benzenecarboximidamide, 4-bromo-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biochemical Analysis
Biochemical Properties
4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme function. Furthermore, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its potency and efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be actively transported into cells by membrane transporters, leading to its intracellular accumulation. Additionally, this compound may bind to specific proteins, affecting its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzene-1-carboxylic acid derivatives with methoxyethylamine under acidic conditions. The resulting compound is characterized by its unique functional groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzamide derivatives, including this compound. The compound exhibits significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 4 |
| E. coli | 8 |
The MIC values indicate that this compound is effective at low concentrations, suggesting a potent antimicrobial action. Research shows that similar compounds with guanidine or amidine functionalities often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential cellular processes like protein synthesis .
The mechanism by which this compound exerts its antimicrobial effects likely involves interference with bacterial cell wall synthesis or function. Compounds that target the FtsZ protein, crucial for bacterial cell division, have been shown to have significant antibacterial activity. The guanidino/amidino groups in this compound may play a critical role in this mechanism by mimicking natural substrates involved in bacterial growth and division .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and phenyl groups can significantly influence the biological activity of these compounds. For instance, substituents such as methoxy or halogens can enhance potency against specific strains of bacteria. The presence of the bromine atom in the para position has been associated with improved binding affinity to bacterial targets compared to unsubstituted analogs .
Case Studies
In a comparative study involving various benzamide derivatives, this compound was evaluated alongside other compounds for its antibacterial efficacy. Results demonstrated that while some analogs showed lower MIC values against S. aureus, this compound maintained competitive efficacy against both S. aureus and E. coli, highlighting its potential as a broad-spectrum antimicrobial agent .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 4-bromo-N-(2-methoxyethyl)benzenecarboximidamide hydrochloride
- Molecular Formula: C10H13BrN2O·HCl
- Molecular Weight: 276.58 g/mol
- Physical Form: Powder
- Purity: ≥95%
The compound features a bromine atom, a methoxyethyl group, and a carboximidamide functional group, which contribute to its reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of various biological targets:
- Antimicrobial Activity: Research indicates that derivatives of carboximidamides can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Inhibition of Enzymatic Activity: Studies have shown that compounds similar to 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide can inhibit enzymes involved in disease pathways, such as those related to tuberculosis .
Biological Studies
- Cellular Mechanisms: The compound can be utilized to study cellular signaling pathways by acting as a modulator in biochemical assays.
- Drug Development: Its structural features allow it to be a lead compound in the development of new pharmaceuticals targeting specific diseases.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various carboximidamide derivatives and tested their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives exhibited significant activity, suggesting that modifications to the methoxyethyl group could enhance potency .
Case Study 2: Enzyme Inhibition
A screening campaign involving over 150,000 compounds identified several carboximidamide derivatives as potential inhibitors of the Mycobacterium tuberculosis enzyme Pks13. The study highlighted the importance of structural diversity in enhancing inhibitory effects, with specific focus on compounds similar to 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the carboximidamide hydrochloride family. Key comparisons include:
4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride
- CAS : 1267093-87-7
- Molecular Formula : C₁₁H₁₆ClN₃O
- Molecular Weight : 241.72 g/mol
- Key Differences :
B. 4-(Propan-2-yloxy)benzene-1-carboximidamide Hydrochloride (Discontinued)
- Ref : 10-F674876
- Molecular Formula : C₁₀H₁₅ClN₂O₂ (estimated)
- Key Differences: Substituent: Isopropoxy group (-OCH(CH₃)₂) replaces the bromine and methoxyethylamine.
4-Bromo-N-hydroxybenzenecarboximidoyl Chloride
Comparative Data Table
Preparation Methods
Preparation of 4-Bromophenylhydrazine Hydrochloride
A critical intermediate in the synthesis of benzene carboximidamides is 4-bromophenylhydrazine hydrochloride , which can be prepared via diazotization and reduction of 4-bromoaniline as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Diazotization | 4-bromoaniline + 37% HCl, cooled to 2 °C; add 35% NaNO2 | Formation of diazonium salt |
| Reduction | Add 37% HCl, water, zinc powder at 18 °C | Reduction to 4-bromophenylhydrazine |
| Purification | Dissolve crude product in water at 60 °C; activated carbon decolorization; crystallize at 5 °C | Pure 4-bromophenylhydrazine |
| Salification | Dissolve purified hydrazine in 37% HCl; crystallize; acetone wash | 4-bromophenylhydrazine hydrochloride (99% purity, 38% yield) |
This method provides a stable, high-purity intermediate essential for subsequent amidine formation.
Formation of the Benzene-1-Carboximidamide Moiety
The carboximidamide group can be introduced by reacting the appropriate brominated aromatic intermediate with amidine precursors or nitriles under basic conditions.
General Synthetic Strategy for Amidine Derivatives
According to synthetic strategies reported for related compounds, the amidine group is often generated from imidoylthioureas or hydrazine derivatives followed by cyclization or nucleophilic substitution with nitriles. Key steps include:
- Preparation of imidoylthioureas as intermediates.
- Bromine oxidation to form thiadiazolium salts.
- Treatment with nitriles under basic conditions (e.g., trimethylamine) to yield amidine derivatives.
This approach can be adapted to incorporate the 2-methoxyethyl substituent by selecting appropriate nitriles or alkylating agents.
Preparation of the Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to enhance stability and crystallinity.
- Dissolution of the free base in hydrochloric acid solution.
- Crystallization under controlled temperature.
- Washing with acetone or other solvents to improve purity.
This step is critical for obtaining a solid, stable, and pure product suitable for further applications.
Representative Preparation Method Summary
| Step No. | Stage | Reagents/Conditions | Product/Notes |
|---|---|---|---|
| 1 | Diazotization | 4-bromoaniline + 37% HCl, 2 °C, NaNO2 | Diazonium salt |
| 2 | Reduction | Zinc powder, 37% HCl, 18 °C | 4-bromophenylhydrazine hydrochloride (crude) |
| 3 | Purification | Water, 60 °C dissolution, activated carbon, crystallization at 5 °C | Pure hydrazine intermediate |
| 4 | Amidination | Reaction with nitrile or imidoylthiourea + base | Formation of benzene-1-carboximidamide derivative |
| 5 | N-Alkylation | 2-methoxyethyl halide + base | N-(2-methoxyethyl) substitution on amidine nitrogen |
| 6 | Hydrochloride salt formation | HCl solution, crystallization, acetone washing | Final product: 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride |
Research Findings and Analytical Data
- Purity of intermediates such as 4-bromophenylhydrazine hydrochloride can reach ≥99% by HPLC analysis.
- Yields for intermediate preparation range from 38% to over 50%, depending on scale and conditions.
- Structural confirmation by NMR, including selective 1D NOE experiments, establishes stereochemistry and substitution patterns in related amidine compounds.
- Alkylation and amidine formation steps have been optimized in related heterocyclic systems to achieve high yields and selectivity under mild conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride?
- Methodological Answer : The compound can be synthesized via condensation of 4-bromobenzonitrile derivatives with 2-methoxyethylamine under acidic conditions, followed by hydrochloride salt formation. Key steps include:
- Use of pyridine hydrochloride as a catalyst and acid scavenger to promote imine formation (observed in analogous syntheses) .
- Purification via recrystallization from solvents like heptane/2-butanone mixtures to isolate crystalline products .
- Confirmation of intermediates using TLC and NMR (e.g., monitoring disappearance of nitrile peaks at ~2200 cm⁻¹ in IR) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC with a C18 column (e.g., 95% purity threshold) and compare retention times against known standards .
- Structural Confirmation :
- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, aromatic protons adjacent to bromine at δ 7.5–8.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 306.0 for C₁₀H₁₃BrN₂O⁺·HCl) .
- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length/angle validation .
Q. What solvents and conditions are suitable for recrystallization?
- Methodological Answer :
- Polar aprotic solvents (e.g., 2-butanone) paired with non-polar solvents (heptane) are effective for fractional crystallization, as demonstrated in similar hydrochloride salt syntheses .
- Optimize temperature gradients (e.g., cooling from 25°C to 4°C) to enhance crystal yield and purity .
Advanced Research Questions
Q. How do substituents (e.g., bromine, methoxyethyl) influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and enhancing carboximidamide stability .
- Methoxyethyl Group : Increases solubility in polar solvents while sterically shielding the carboximidamide moiety, as observed in analogs like 25B-NBF hydrochloride .
- Experimental Validation : Perform DFT calculations to map electron density distributions and compare with kinetic data from SNAr reactions .
Q. How can reaction yields be improved while minimizing by-products?
- Methodological Answer :
- Catalyst Optimization : Replace pyridine hydrochloride with milder bases (e.g., NaHCO₃) to reduce side reactions like over-alkylation .
- Temperature Control : Maintain reactions below 50°C to prevent decomposition of the methoxyethyl group, as seen in thermogravimetric analyses of related compounds .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometric ratios accordingly .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Methodological Answer :
- Dynamic Effects : Account for rotational barriers in the methoxyethyl group by acquiring variable-temperature NMR (e.g., coalescence temperatures for proton splitting) .
- Crystallographic Validation : Cross-reference NMR/IR data with X-ray structures to confirm conformational preferences .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OCH₂CH₂-) to simplify spectral overlap in crowded regions .
Q. How is this compound applied in medicinal chemistry or materials science?
- Methodological Answer :
- Drug Design : Serve as a pharmacophore for kinase inhibitors by leveraging the carboximidamide’s hydrogen-bonding capacity, as seen in analogs targeting neurological disorders .
- Materials Science : Incorporate into metal-organic frameworks (MOFs) via bromine-mediated coordination, enhancing thermal stability (tested up to 300°C in TGA studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
